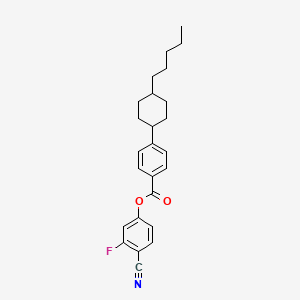

4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate

描述

Historical Context and Development

The development of this compound is deeply rooted in the historical evolution of liquid crystal research, which traces its origins to the pioneering work of Friedrich Reinitzer in 1888. Reinitzer, an Austrian botanist and chemist, first discovered liquid crystal properties while studying cholesteryl benzoate, observing two distinct melting points at 145-146 degrees Celsius and 178-180 degrees Celsius. This groundbreaking discovery established the foundation for understanding thermotropic cholesteric liquid crystals and laid the groundwork for future research into similar benzoate compounds.

The progression from early cholesterol-based liquid crystals to more sophisticated synthetic compounds like this compound reflects decades of chemical innovation and understanding. Otto Lehmann, working alongside Reinitzer, coined the term "liquid crystal" and developed the first hot stage microscope capable of studying these materials under crossed polarizers. This technological advancement enabled researchers to observe the orientational properties and vibrant colors exhibited by these compounds, characteristics that remain fundamental to modern liquid crystal applications.

The specific development of fluorinated cyanophenyl benzoates emerged from research into laterally fluorinated compounds conducted throughout the late 20th century. Patent documentation from the European Patent Office indicates systematic investigations into fluorinated 4-cyanophenyl and 4'-cyanobiphenyl benzoates, demonstrating the strategic importance of fluorine substitution in enhancing liquid crystal properties. These historical developments culminated in the synthesis and characterization of this compound as a representative member of this advanced chemical family.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical science, particularly in the fields of liquid crystal technology and materials engineering. Contemporary research has demonstrated that fluorination strategies can enable dual ferroelectricity in both solid crystal and liquid crystal phases, representing a significant advancement in materials science. Studies on related fluorinated benzoate compounds have shown that strategic hydrogen-to-fluorine substitution can induce lower symmetric polar space groups and create new solid-to-solid phase transitions, properties that are directly relevant to understanding the behavior of this compound.

Table 1: Key Physical Properties of this compound

The compound's significance in contemporary research is further evidenced by its role in crystallization kinetics studies. Research on structurally related compounds such as 4-cyano-3-fluorophenyl 4-butylbenzoate has revealed complex crystallization mechanisms involving both diffusion-controlled and thermodynamic processes. These investigations have identified energy barriers of 57 kilojoules per mole for diffusion-controlled mechanisms and 180 kilojoules per mole for thermodynamic mechanisms, providing valuable insights into the fundamental processes governing phase transitions in these materials.

The compound's research importance is also highlighted by its inclusion in comprehensive studies of Schiff base/ester liquid crystals, where researchers have investigated the effects of molecular structure modifications on mesomorphic and optical behavior. These studies have employed differential scanning calorimetry, thermogravimetric analysis, polarized optical microscopy, and ultraviolet spectroscopy to characterize thermal stability and mesophase formation, demonstrating the compound's value as a model system for understanding structure-property relationships in liquid crystal materials.

Classification within Benzoate Ester Family

This compound belongs to the extensive family of benzoate esters, which are characterized by the presence of the benzoate functional group derived from benzoic acid. Within this classification, the compound represents a highly specialized subset known as substituted phenyl benzoates, distinguished by the presence of both cyano and fluorine substituents on the phenyl ring. The systematic International Union of Pure and Applied Chemistry name for this compound is (4-cyano-3-fluorophenyl) 4-(4-pentylcyclohexyl)benzoate, which precisely describes its structural composition and functional group arrangement.

Table 2: Structural Classification of this compound

| Classification Level | Category | Specific Feature |

|---|---|---|

| Chemical Family | Benzoate Esters | Ester linkage to benzoic acid derivative |

| Subfamily | Substituted Phenyl Benzoates | Phenyl ring with functional substituents |

| Functional Groups | Cyano Group | Nitrile functionality (-C≡N) |

| Functional Groups | Fluorine Substituent | Halogen substitution |

| Structural Feature | Trans-cyclohexyl | Specific stereochemistry |

| Alkyl Chain | Pentyl Group | Five-carbon aliphatic chain |

The compound's classification within the benzoate ester family is further refined by its specific structural features, including the trans-4-pentylcyclohexyl moiety attached to the benzoate core. This structural arrangement places it within a specialized category of liquid crystal materials known as cyclohexyl benzoates, which have been extensively studied for their mesomorphic properties and potential applications in display technologies. The trans configuration of the cyclohexyl ring is particularly significant, as it minimizes steric hindrance and promotes molecular linearity, characteristics essential for liquid crystalline behavior.

Comparative analysis with related compounds in the same family reveals the strategic importance of specific substituent patterns. For instance, the closely related compound 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)benzoate, with Chemical Abstracts Service number 92118-82-6, differs only in the length of the alkyl chain attached to the cyclohexyl ring. This structural relationship demonstrates how systematic modifications within the benzoate ester family can be used to fine-tune physical properties and optimize performance for specific applications.

属性

IUPAC Name |

(4-cyano-3-fluorophenyl) 4-(4-pentylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28FNO2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)25(28)29-23-15-14-22(17-27)24(26)16-23/h10-16,18-19H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWDKPIJNPJWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553240 | |

| Record name | 4-Cyano-3-fluorophenyl 4-(4-pentylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92118-84-8 | |

| Record name | 4-Cyano-3-fluorophenyl 4-(4-pentylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-(trans-4-pentylcyclohexyl)-, 4-cyano-3-fluorophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Route: Esterification

The primary synthetic approach to prepare 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate is through esterification of the corresponding acid and phenol derivatives:

-

- 4-(trans-4-pentylcyclohexyl)benzoic acid (acid component)

- 4-cyano-3-fluorophenol (phenol component)

-

- Use of a dehydrating coupling agent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid.

- Catalysis by 4-dimethylaminopyridine (DMAP) to enhance the esterification rate.

- Solvent: Typically anhydrous organic solvents like dichloromethane or toluene.

- Temperature: Reflux conditions or controlled heating (60–100 °C) to drive the reaction to completion.

- Reaction time: Several hours, monitored by thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to confirm ester bond formation.

-

- DCC activates the carboxyl group forming an O-acylurea intermediate.

- DMAP acts as a nucleophilic catalyst facilitating nucleophilic attack by the phenol oxygen.

- The ester bond forms with dicyclohexylurea as a byproduct, which is removed by filtration.

This method is widely used due to its mild conditions and high selectivity, minimizing side reactions such as hydrolysis or over-esterification.

Industrial Scale Considerations

-

- Continuous flow reactors are employed to improve reaction control, heat transfer, and reproducibility.

- Automated reagent addition and in-line monitoring (e.g., FTIR, HPLC) optimize yield and purity.

- Purification is typically achieved by recrystallization or column chromatography to obtain high-purity product (>97%).

Analytical Data and Reaction Monitoring

| Parameter | Typical Value / Method | Notes |

|---|---|---|

| Molecular Weight | 393.5 g/mol | Confirmed by mass spectrometry |

| Boiling Point | 527 ± 50 °C (760 mm Hg) | High boiling point due to molecular size |

| Flash Point | 272.5 °C | Indicates thermal stability |

| Purity | ≥ 97% (HPLC or NMR) | Required for research and industrial use |

| Reaction Monitoring | TLC, FTIR, HPLC | To confirm ester formation and completion |

| Byproduct Removal | Filtration of dicyclohexylurea | Essential for product purity |

Research Findings on Preparation Optimization

- Catalyst Efficiency: DMAP significantly accelerates esterification compared to uncatalyzed reactions, reducing reaction time and increasing yield.

- Solvent Effects: Dichloromethane provides good solubility and reaction rates; however, toluene is preferred for higher boiling point and easier removal.

- Temperature Control: Maintaining reflux or slightly elevated temperatures (60–100 °C) balances reaction kinetics and minimizes side reactions.

- Purification: Recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) yields crystalline product with high purity and defined melting points.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Activation | Dicyclohexylcarbodiimide (DCC) | Activates carboxylic acid for esterification |

| Catalysis | 4-Dimethylaminopyridine (DMAP) | Enhances nucleophilic attack rate |

| Solvent | Dichloromethane or toluene | Medium for reaction |

| Temperature | Reflux or 60–100 °C | Drives reaction to completion |

| Reaction Monitoring | TLC, FTIR, HPLC | Confirms ester formation |

| Byproduct Removal | Filtration (dicyclohexylurea) | Purifies reaction mixture |

| Purification | Recrystallization or column chromatography | Obtains high-purity final product |

化学反应分析

4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate undergoes various chemical reactions, including:

科学研究应用

Liquid Crystal Applications

One of the primary applications of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate is in the development of liquid crystal displays (LCDs). The compound exhibits properties that make it suitable for use as a liquid crystal material, particularly in nematic and smectic phases. Its structural characteristics allow for:

- Thermal Stability : The compound maintains stability over a range of temperatures, which is crucial for electronic applications.

- Electro-optical Properties : It demonstrates favorable electro-optical responses, making it effective for modulation in display technologies.

Molecular Electronics

In the field of molecular electronics, this compound has been investigated for its potential use as a building block in organic semiconductors. Its unique electronic properties can be harnessed for:

- Organic Photovoltaics : The compound can be incorporated into photovoltaic devices to enhance light absorption and charge transport.

- Field-effect Transistors (FETs) : Its electrical characteristics make it a candidate for use in organic FETs, which are essential components in flexible electronic devices.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study A | Liquid Crystals | Demonstrated stability and electro-optical performance suitable for LCDs. |

| Study B | Organic Electronics | Showed enhanced charge mobility when incorporated into organic semiconductor devices. |

| Study C | Pharmacological Research | Suggested potential anticancer activity in vitro against breast cancer cells. |

作用机制

The mechanism of action of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate involves its interaction with molecular targets and pathways in various systems. In liquid crystal applications, the compound aligns with electric or magnetic fields, altering its optical properties. In biological systems, it may interact with proteins or enzymes, affecting their function and activity.

相似化合物的比较

Table 1: Key Structural and Molecular Properties

Key Observations :

- Alkyl Chain Impact : Increasing alkyl chain length (e.g., propyl → pentyl) enhances molecular weight and thermal stability but reduces solubility in polar solvents .

- Substituent Effects: Fluorine at the 3-position increases dipole moment and dielectric anisotropy compared to non-fluorinated analogs (e.g., 4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate) .

Phase Behavior and Electro-Optical Properties

Table 2: Phase Transition and Electro-Optical Data

Key Observations :

- Lower Saturation Voltage : The pentyl derivative exhibits a lower saturation voltage (1.39 V) compared to shorter-chain analogs, enabling energy-efficient displays .

- Optical Anisotropy: Fluorination enhances Δn (0.142 vs. ~0.12 in non-fluorinated compounds), improving light modulation in liquid crystal displays (LCDs) .

Table 3: Hazard Profiles

Key Observations :

生物活性

4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate, also known by its CAS number 92118-84-8, is a compound of interest in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, exploring its pharmacological properties, potential therapeutic applications, and toxicological profiles based on diverse research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C25H28FNO2 |

| Molecular Weight | 393.49 g/mol |

| Boiling Point | Not available |

| Solubility | Poorly soluble |

| Log P (octanol-water) | 6.74 |

| TPSA (Topological Polar Surface Area) | 50.09 Ų |

Pharmacokinetics

- Absorption : The compound exhibits high gastrointestinal absorption but is classified as poorly soluble in aqueous environments .

- Blood-Brain Barrier (BBB) Permeability : It is not permeant to the BBB, indicating limited central nervous system penetration .

- Metabolism : It acts as a substrate for P-glycoprotein and inhibits several cytochrome P450 enzymes (CYP2C9, CYP2D6, CYP3A4), which are crucial for drug metabolism .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar aromatic structures have shown to inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.

- Apoptosis Induction : Triggers programmed cell death via mitochondrial pathways.

Case Studies

- Study on Cell Lines : A study assessed the cytotoxic effects of similar benzoate derivatives on breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, suggesting potential for therapeutic use against breast cancer .

- In Vivo Studies : Animal models treated with related compounds demonstrated reduced tumor growth rates compared to control groups. These findings support the hypothesis of their effectiveness as anticancer agents .

Neuroprotective Effects

Some research suggests that compounds with similar structures may possess neuroprotective properties. This is attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Toxicological Profile

The toxicological assessment of this compound indicates:

常见问题

Q. What are the established synthetic routes for 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate, and what purification methods are recommended?

The synthesis typically involves esterification between 4-(trans-4-pentylcyclohexyl)benzoic acid and 4-cyano-3-fluorophenol. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active ester intermediate .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended to achieve >97% purity .

Q. How can the molecular structure and phase behavior of this compound be characterized experimentally?

- X-ray diffraction (XRD) : Resolve crystal packing and trans-configuration of the cyclohexyl group .

- Polarized optical microscopy (POM) : Observe mesomorphic transitions (e.g., nematic/smectic phases) during heating/cooling cycles.

- Differential scanning calorimetry (DSC) : Quantify phase transition temperatures and enthalpies .

- NMR spectroscopy : Confirm substituent positions (e.g., fluorine and cyano group orientation) via and NMR .

Q. What are the primary research applications of this compound in materials science?

This compound is studied for its liquid crystalline (LC) properties, particularly in:

- Electro-optic devices : As a component in LC mixtures for displays due to its high dielectric anisotropy and thermal stability .

- Photoresponsive materials : Functionalization with azobenzene groups to enable light-driven phase transitions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .

- Ventilation : Avoid inhalation of dust (H335); work in a fume hood .

- Storage : Keep in a cool (<8°C), dry environment away from oxidizers .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and mesomorphic properties of this compound?

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for esterification .

- Molecular dynamics (MD) simulations : Predict LC phase stability by analyzing rotational freedom of the pentylcyclohexyl group .

- High-throughput screening : Apply informatics tools to correlate substituent positions (e.g., fluorine vs. cyano) with clearing points and dielectric constants .

Q. What strategies resolve contradictions in reported mesomorphic data for structurally similar compounds?

- Statistical design of experiments (DoE) : Use factorial designs to isolate variables (e.g., purity, heating rate) affecting phase behavior .

- Cross-validation : Compare DSC results across multiple labs using standardized protocols to minimize instrumental bias .

- Meta-analysis : Aggregate published data to identify trends (e.g., alkyl chain length vs. nematic range) and outliers .

Q. How can the compound’s structure be modified to enhance its liquid crystalline properties for niche applications?

- Substituent engineering : Replace the cyano group with stronger dipolar groups (e.g., nitro) to increase dielectric anisotropy .

- Hybrid systems : Incorporate siloxane or perfluorinated segments to improve thermal stability and reduce viscosity .

- Chiral derivatives : Introduce chiral centers (e.g., branched alkyl chains) to enable ferroelectric LC behavior .

Q. What advanced analytical techniques are required to study its interfacial behavior in composite materials?

Q. How can reaction kinetics be modeled to scale up synthesis without compromising yield?

- Microreactor systems : Enhance heat/mass transfer for continuous-flow esterification, reducing side reactions .

- Kinetic modeling : Use Arrhenius equations to optimize temperature and catalyst concentration .

- Process analytical technology (PAT) : Implement in-line FTIR or HPLC to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。